6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine
Overview
Description
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine is a chemical compound with the linear formula C9H13N4Cl1 . It is provided in the form of a powder .
Molecular Structure Analysis
The SMILES string representation of this compound is ClC1=C(N)C(NC2CCCC2)=NC=N1 . The InChI representation is 1S/C9H13ClN4/c10-8-7(11)9(13-5-12-8)14-6-3-1-2-4-6/h5-6H,1-4,11H2,(H,12,13,14) .Scientific Research Applications
Synthesis and Material Science Applications
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine and related pyrimidine derivatives have been explored extensively in the context of material science and synthetic chemistry. For instance, studies have demonstrated the synthesis of novel diamine monomers containing heterocyclic pyridine and triphenylamine groups for the preparation of polyimides with high glass transition temperatures and excellent mechanical and thermal properties. These materials exhibit strong fluorescence upon protonation, suggesting applications in fluorescent materials and sensors (Wang et al., 2008). Additionally, poly(pyridine-imide) derivatives with pendent pyrene groups have been synthesized, offering high solubility in organic solvents, good thermal stability, and unique optical and electrochemical properties, which could be beneficial for electrochromic devices and other advanced materials applications (Liaw et al., 2007).
Pharmacological Research
Pyrimidine derivatives, including those structurally related to 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine, have been examined for their antiviral activities. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition against retrovirus replication in cell culture, indicating potential for development into antiretroviral drugs (Hocková et al., 2003).
Advanced Organic Synthesis
The versatility of pyrimidine derivatives in organic synthesis is also noteworthy. Studies have detailed the regioselective synthesis of pyrimidine-annelated heterocycles, showcasing the utility of these compounds in constructing complex organic molecules. This capability underlines the role of pyrimidine derivatives in the synthesis of biologically active compounds and materials with specific functional properties (Majumdar et al., 2001).
Photolytic Studies in Astrobiology
Research on the UV photo-irradiation of pyrimidine in astrophysical ice analogs has led to the formation of prebiotic molecules such as thymine, highlighting the potential pathways for the abiotic synthesis of nucleobases in extraterrestrial environments. These findings provide insights into the origin of life and the chemical processes that may occur in interstellar ices, contributing to our understanding of astrobiology and the distribution of organic molecules in the universe (Materese et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-chloro-4-N-cyclopentylpyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-7(11)9(13-5-12-8)14-6-3-1-2-4-6/h5-6H,1-4,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFRDZDLWJMHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C(=NC=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280852 | |
Record name | 6-chloro-n4-cyclopentylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine | |
CAS RN |
5452-43-7 | |
Record name | NSC18926 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-n4-cyclopentylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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